molecular formula C12H18N2O2 B11953141 1-(2-Methoxyethyl)-3-(2,4-xylyl)urea CAS No. 59759-14-7

1-(2-Methoxyethyl)-3-(2,4-xylyl)urea

Cat. No.: B11953141
CAS No.: 59759-14-7
M. Wt: 222.28 g/mol
InChI Key: INSFWUQIVSGGCP-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(2,4-xylyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(2,4-xylyl)urea typically involves the reaction of 2,4-xylyl isocyanate with 2-methoxyethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions. The reaction can be represented as follows:

2,4-xylyl isocyanate+2-methoxyethylamineThis compound\text{2,4-xylyl isocyanate} + \text{2-methoxyethylamine} \rightarrow \text{this compound} 2,4-xylyl isocyanate+2-methoxyethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(2,4-xylyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(2,4-xylyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)-3-(2,4-dimethylphenyl)urea
  • 1-(2-Ethoxyethyl)-3-(2,4-xylyl)urea
  • 1-(2-Methoxyethyl)-3-(3,4-xylyl)urea

Uniqueness

1-(2-Methoxyethyl)-3-(2,4-xylyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications.

Properties

CAS No.

59759-14-7

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-(2-methoxyethyl)urea

InChI

InChI=1S/C12H18N2O2/c1-9-4-5-11(10(2)8-9)14-12(15)13-6-7-16-3/h4-5,8H,6-7H2,1-3H3,(H2,13,14,15)

InChI Key

INSFWUQIVSGGCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NCCOC)C

Origin of Product

United States

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